molecular formula C13H14N2O3 B2933370 2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 443646-94-4

2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B2933370
CAS No.: 443646-94-4
M. Wt: 246.266
InChI Key: LQVIEQQCGZUCFR-UHFFFAOYSA-N
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Description

2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a fused pyran derivative with a complex bicyclic framework. Its structure features a pyran ring fused to a second pyran moiety at the [4,3-b] position, substituted with an isopropyl group at position 4, a methyl group at position 7, and a nitrile group at position 2. The compound is synthesized via multi-component reactions (MCRs), typically involving aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one under catalytic conditions .

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-6(2)10-8(5-14)12(15)18-9-4-7(3)17-13(16)11(9)10/h4,6,10H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIEQQCGZUCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C(C)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by the following groups:

  • Amino group (-NH₂) : Participates in nucleophilic substitutions and condensations.

  • Cyano group (-CN) : Undergoes hydrolysis, nucleophilic additions, or cyclization.

  • Ketone (C=O) : Susceptible to reductions or nucleophilic attacks.

  • Pyrano-pyran ring : May engage in electrophilic aromatic substitutions or ring-opening reactions under acidic/basic conditions.

2.1. Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions. For example:

 CNH2O H+or OH COOH or CONH2\text{ CN}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{ COOH or CONH}_2

Example Conditions :

  • Acidic hydrolysis: 6M HCl, reflux, 12–24 h (yields ~70–85%) .

  • Basic hydrolysis: NaOH (10%), 80°C, 8 h .

Mechanistic Pathway :

  • Protonation of the cyano group.

  • Nucleophilic attack by water.

  • Formation of an intermediate iminolic acid, tautomerizing to the carboxylic acid/amide .

2.2. Condensation Reactions via the Amino Group

The amino group reacts with aldehydes or ketones to form Schiff bases. For instance:

 NH2+RCHO N CHR+H2O\text{ NH}_2+\text{RCHO}\rightarrow \text{ N CHR}+\text{H}_2\text{O}

Reported Data :

Substrate (RCHO)CatalystSolventYield (%)Reference
BenzaldehydeNoneEtOH82
3-NitrobenzaldehydeDMAPEtOH/H₂O78

Applications :

  • Schiff bases derived from similar pyrano-pyran compounds show antimicrobial and anticancer activity .

2.3. Nucleophilic Substitution at the Cyano Group

The cyano group can act as a leaving group in nucleophilic substitutions. For example, reaction with amines:

 CN+RNH2 NHR+HCN\text{ CN}+\text{RNH}_2\rightarrow \text{ NHR}+\text{HCN}

Example Reaction :

  • Substitution with piperidine in DMF at 100°C yields secondary amine derivatives (yield: 65%) .

2.4. Reduction of the Ketone Moiety

The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

C ONaBH4CH OH\text{C O}\xrightarrow{\text{NaBH}_4}\text{CH OH}

Reported Conditions :

  • NaBH₄ in methanol, 0°C to RT, 2 h (yield: 88%) .

2.5. Cycloaddition Reactions

The electron-deficient pyrano-pyran ring participates in [4+2] Diels-Alder reactions. Example :

Pyrano pyran+Dienophile e g maleic anhydride Bicyclic adduct\text{Pyrano pyran}+\text{Dienophile e g maleic anhydride }\rightarrow \text{Bicyclic adduct}

Conditions :

  • Toluene, reflux, 6 h (yield: 75%) .

3.2. Functionalization via Vilsmeier-Haack Reaction

The amino group undergoes formylation using Vilsmeier reagent (POCl₃/DMF):

 NH2POCl3/DMF NHCHO\text{ NH}_2\xrightarrow{\text{POCl}_3/\text{DMF}}\text{ NHCHO}

Conditions :

  • DMF (2 eq), POCl₃ (1.5 eq), 0°C to RT, 3 h (yield: 90%) .

Reactivity Comparison with Analogues

Reaction TypeThis Compound4-Aryl Pyrano-Pyran Analogues
Cyano HydrolysisFasterSlower (steric hindrance)
Schiff Base FormationModerateHigh
Ketone ReductionHigh yieldModerate yield

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCN .

  • Photoreactivity : The cyano group undergoes photoisomerization under UV light, forming nitrile oxides (detected via FT-IR) .

Industrial and Pharmacological Relevance

  • Anticancer Applications : Analogues inhibit topoisomerase II (IC₅₀: 12–18 μM) .

  • Material Science : Pyrano-pyran derivatives act as ligands for luminescent metal complexes .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-amino-4-substituted-5-oxo-pyrano[4,3-b]pyran-3-carbonitriles. Key structural analogues include:

Compound Name Substituents (Position 4) Melting Point (°C) Yield (%) Key References
2-Amino-4-phenyl-7-methyl-5-oxo derivative Phenyl 236–238 79
2-Amino-4-(4-nitrophenyl) derivative 4-Nitrophenyl 216–218 67
2-Amino-4-(1-naphthyl) derivative 1-Naphthyl N/A N/A
2-Amino-4-(3-bromo-4-fluorophenyl) derivative 3-Bromo-4-fluorophenyl N/A N/A

Substituent Impact :

  • Electron-withdrawing groups (e.g., nitro in ): Lower melting points (216–218°C vs. 236–238°C for phenyl) due to reduced molecular symmetry and weaker intermolecular forces.

Key Findings :

  • Microwave synthesis reduces reaction time by 50% and improves yields (e.g., 92% in vs. 79% in ).
  • Magnetic catalysts (Fe₃O₄@UiO@DAS) enable easy recovery and reuse, enhancing sustainability .
Crystallographic and Spectroscopic Data
  • X-ray crystallography (e.g., ): Confirms the bicyclic framework and substituent orientation. For example, the phenyl-substituted derivative (C16H12N2O3) crystallizes in a monoclinic system with hydrogen bonding between NH₂ and carbonyl groups, stabilizing the structure .
  • IR/NMR trends :
    • Nitrile stretching: ~2180–2203 cm⁻¹ across derivatives .
    • NH₂ protons: Resonate at δ 7.3–7.6 ppm in DMSO-d₆ .

Biological Activity

The compound 2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a member of the pyran derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, summarizing various research findings, case studies, and providing detailed data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3C_{15}H_{18}N_2O_3. Its structure includes a pyrano[4,3-b]pyran moiety with an amino group and a carbonitrile functional group, which contribute to its pharmacological properties.

Crystal Structure

Recent studies have elucidated the crystal structure of related pyran derivatives, revealing insights into their spatial arrangement and bonding interactions. For instance, the crystal structure analysis of similar compounds shows significant hydrogen bonding patterns that may influence their biological activity .

Antimicrobial Activity

Pyran derivatives have been widely studied for their antimicrobial properties. A study highlighted that certain pyran compounds exhibit substantial cytotoxic activity against various pathogens. For example, compounds derived from pyran structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .

Anticancer Properties

Research has indicated that pyran derivatives possess anticancer properties. For instance, several studies have reported that these compounds can inhibit cell proliferation in human cancer cell lines such as HeLa and HCT116 . The structure-activity relationship (SAR) studies suggest that modifications in the pyran ring significantly affect their potency against cancer cells.

Other Pharmacological Activities

Pyran derivatives also exhibit a range of other pharmacological activities, including:

  • Anticoagulant : Some derivatives have shown potential in inhibiting blood coagulation pathways.
  • Anti-HIV : Certain compounds have demonstrated activity against HIV replication.
  • Spasmolytic : Pyran derivatives can relax smooth muscles, indicating potential use in treating spasms .

Case Studies

A notable case study involved the synthesis and evaluation of various pyran derivatives for their biological activities. In vitro tests revealed that modifications to the amino and carbonitrile groups significantly enhanced their antimicrobial and anticancer activities. For instance:

  • Compound A (a derivative of this compound) exhibited an IC50 value of 15 µM against cancer cell lines.
  • Compound B showed promising results in inhibiting biofilm formation by Staphylococcus epidermidis .

Table 1: Biological Activity Summary of Pyran Derivatives

Compound NameActivity TypeMIC (µg/mL)IC50 (µM)Notes
Compound AAntimicrobial0.2515Effective against E. coli
Compound BAnticancerN/A12Inhibits proliferation in HeLa cells
Compound CAnticoagulantN/AN/APotential anticoagulant activity

Table 2: Structural Features Influencing Activity

Structural FeatureInfluence on Activity
Amino GroupEnhances solubility and bioactivity
Carbonitrile GroupContributes to antimicrobial properties
Isopropyl SubstitutionIncreases lipophilicity

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile?

The compound is typically synthesized via multicomponent reactions (MCRs) involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. A representative protocol involves refluxing a mixture of 4-hydroxy-6-methylpyran-2-one, an aldehyde (e.g., benzaldehyde), malononitrile, and a catalyst (e.g., DMAP) in ethanol. The reaction proceeds through a stepwise mechanism: (i) Knoevenagel condensation forms an α,β-unsaturated intermediate, (ii) Michael addition of malononitrile, and (iii) cyclization to yield the pyrano[4,3-b]pyran core . MgO nanoparticles have been explored as eco-friendly catalysts to optimize yield and reaction time under mild conditions .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a monoclinic crystal system (space group P2₁/n) with lattice parameters a = 10.707 Å, b = 8.749 Å, c = 15.002 Å, and β = 103.65° was reported for a structurally similar analog . Data collection uses Bruker APEX-II CCD diffractometers, and refinement employs SHELXL (for small molecules) or OLEX2 (for integrated structure solution and visualization). Hydrogen bonding networks (e.g., NH⋯N, NH⋯O) are analyzed using SHELXPRO .

Q. What pharmacological activities have been reported for pyrano[4,3-b]pyran derivatives?

Pyrano[4,3-b]pyran derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, analogs with substituted aryl groups show cytotoxic activity against cancer cell lines (e.g., HeLa) via mechanisms involving DNA intercalation or enzyme inhibition. Bioactivity is often screened using in vitro assays like MTT for cytotoxicity and agar diffusion for antimicrobial activity .

Advanced Research Questions

Q. How can computational methods aid in understanding the reaction mechanism for synthesizing this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and intermediates. For instance, the energy profile of the Knoevenagel-Michael-cyclization cascade can be mapped to identify rate-limiting steps. Molecular docking studies predict interactions with biological targets (e.g., topoisomerase II) by analyzing binding affinities and pose orientations .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning?

SHELXL’s TWIN and BASF commands handle twinning by refining twin laws and scale factors. For disordered regions, PART instructions partition occupancy, and restraints (e.g., SIMU, DELU) maintain reasonable geometry. High-resolution data (e.g., synchrotron radiation at λ < 1 Å) improves electron density maps, while Hirshfeld surface analysis validates intermolecular interactions .

Q. How do substituents (e.g., isopropyl, methyl) influence the compound’s electronic properties and reactivity?

Substituent effects are quantified via Hammett constants (σ) and frontier molecular orbital (FMO) analysis. Electron-donating groups (e.g., methyl) raise HOMO energy, enhancing nucleophilicity at the cyano group. X-ray photoelectron spectroscopy (XPS) and NMR chemical shifts (e.g., 13C^{13}\text{C}) correlate electronic effects with experimental reactivity trends .

Methodological Considerations

Q. How to optimize reaction conditions for scalability while minimizing byproducts?

Design of Experiments (DoE) approaches like Box-Behnken or central composite design identify optimal parameters (temperature, catalyst loading, solvent ratio). For example, MgO nanoparticle-catalyzed reactions achieve >90% yield in water at 25°C, reducing energy consumption and waste .

Q. What analytical techniques validate enantiomeric purity in asymmetric synthesis?

Chiral HPLC (e.g., CHIRALPAK AD-H column) with polarimetric detection ([α]D_{D}) determines enantiomeric excess (ee). For instance, a quinine-catalyzed synthesis of a related pyrano[4,3-b]pyran achieved 82% ee, validated by HPLC retention times (tR_R = 11.3 min for minor, 16.5 min for major enantiomer) .

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